Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Synthesis Analysis
Several synthetic methods have been explored for the preparation of this compound. Notably, a solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation (180°C) yields the desired 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines in good yields (88–96%) . This method offers advantages in terms of simplicity and efficiency.
Molecular Structure Analysis
The molecular structure of Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate features a planar fused ring system. The thiophene moiety contributes to its aromatic character, while the ester group imparts solubility and reactivity. Detailed spectroscopic analyses (IR, NMR) confirm the presence of characteristic functional groups .
Properties
IUPAC Name |
ethyl 7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-2-18-13(17)9-8-15-16-10(5-6-14-12(9)16)11-4-3-7-19-11/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBPUXOPVLWENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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